3-(Methylthio)-5-(trifluoromethyl)benzoic acid
CAS No.: 53985-40-3
Cat. No.: VC8278517
Molecular Formula: C9H7F3O2S
Molecular Weight: 236.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53985-40-3 |
|---|---|
| Molecular Formula | C9H7F3O2S |
| Molecular Weight | 236.21 g/mol |
| IUPAC Name | 3-methylsulfanyl-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | FIYBTFYOOMVNIG-UHFFFAOYSA-N |
| SMILES | CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone with three distinct substituents:
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Carboxylic acid group at the 1-position.
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Methylthio group () at the 3-position.
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Trifluoromethyl group () at the 5-position.
The trifluoromethyl group’s strong electron-withdrawing effect and the methylthio group’s moderate electron-donating properties create a polarized aromatic system, influencing reactivity and intermolecular interactions .
Physico-Chemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 236.21 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| LogP (Lipophilicity) | Estimated >2 (high) |
The absence of reported melting points and solubility data highlights gaps in current literature, necessitating further experimental characterization.
Synthesis and Reaction Pathways
Key Reaction Considerations
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Regioselectivity: The trifluoromethyl group’s meta-directing nature ensures substitution occurs at the 3-position during functionalization .
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Purification: Chromatography or recrystallization is critical due to the compound’s potential sensitivity to thermal decomposition.
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
The compound’s structural motifs align with bioactive molecules:
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Lipophilicity Enhancement: The trifluoromethyl group improves membrane permeability, a desirable trait in central nervous system (CNS) drugs.
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Enzyme Inhibition: Analogous benzoic acids act as protease inhibitors or kinase modulators, suggesting potential roles in targeting metabolic pathways .
Organic Synthesis
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Building Block: Serves as a precursor for esters, amides, and acyl chlorides, enabling diverse derivatization.
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Ligand Design: The sulfur atom may coordinate metals, facilitating use in catalysis or metal-organic frameworks (MOFs) .
Comparative Analysis with Structural Analogues
Ethylthio vs. Methylthio Derivatives
Replacing the methylthio group with an ethylthio moiety (as in 3-(ethylthio)-5-(trifluoromethyl)benzoic acid) increases molar mass (250.24 g/mol) and alters steric bulk, potentially affecting binding affinities in biological systems.
Trifluoromethyl Positioning
Compared to 3,5-bis(trifluoromethyl)benzoic acid (molar mass: 258.12 g/mol) , the absence of a second trifluoromethyl group reduces electron withdrawal, moderating acidity () and solubility.
Future Directions and Challenges
Research Gaps
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Experimental Data: Melting points, solubility, and spectroscopic profiles (NMR, IR) remain uncharacterized.
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Biological Activity: No direct studies on pharmacokinetics or toxicity exist, necessitating in vitro assays.
Synthetic Innovations
Developing greener methodologies (e.g., photocatalytic thiolation) could improve yield and sustainability .
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